4-Ethylidene-2-methylcyclopent-2-en-1-one
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Overview
Description
4-Ethylidene-2-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H10O It is a cyclic ketone with a five-membered ring structure, featuring an ethylidene group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-2-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylcyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize the formation of by-products. The use of catalysts and advanced separation techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethylidene-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-ethylidene-2-methylcyclopentanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethylidene-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylidene-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene and methyl groups influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-cyclopenten-1-one: Similar structure but lacks the ethylidene group.
4-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains a hydroxy group instead of a ketone group.
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one: Similar structure with additional hydroxy and ethyl groups
Uniqueness
The presence of both ethylidene and methyl groups enhances its versatility in synthetic chemistry and its potential for biological activity .
Properties
CAS No. |
64568-36-1 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
4-ethylidene-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O/c1-3-7-4-6(2)8(9)5-7/h3-4H,5H2,1-2H3 |
InChI Key |
IGQSBDXCXDMOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC(=O)C(=C1)C |
Origin of Product |
United States |
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